ABT-418 hydrochloride, chemically known as (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole hydrochloride, is a synthetic compound designed as an analog of (-)-nicotine. [] Its primary classification is as a cholinergic channel activator (ChCA) due to its potent and selective agonistic activity at specific neuronal nicotinic acetylcholine receptors (nAChRs) in the brain. [, , , , , ] ABT-418 hydrochloride has been a subject of significant research interest for its potential in ameliorating cognitive deficits and addressing anxiety-related behaviors in animal models. [, , , , ]
The synthesis of [14C]ABT-418 hydrochloride, a radiolabeled version for research purposes, has been achieved starting from sodium [2-14C]acetate. [] The synthesis involved eight steps, with a key step involving the formation and condensation of the dianion of [1,3-14C]acetone oxime with L-proline methyl ester. [] This resulted in a specific activity of 105 mCi/mmol. [] A shorter, more efficient synthesis route utilizing L-proline as a starting material has also been reported. []
ABT-418 hydrochloride undergoes metabolism in the liver, exhibiting species-dependent variations in metabolic pathways. [] Two primary metabolic reactions have been identified:
ABT-418 is a potent and selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly interacting with the alpha 4 beta 2 nAChR subtype3. It binds with high affinity to rat brain membranes and demonstrates rapid association and dissociation kinetics3. The compound's ability to activate nAChRs is thought to underlie its cognitive enhancing and anxiolytic activities7. Interestingly, ABT-418 also exhibits complex properties, including inhibition of acetylcholine responses at high concentrations, suggesting a concentration-dependent noncompetitive inhibition6. This unique pharmacological profile may contribute to the compound's therapeutic effects while minimizing side effects typically associated with nicotine7.
A pilot controlled clinical trial of ABT-418 in adults with ADHD showed that the compound significantly improved symptoms compared to placebo. The study utilized a transdermal patch delivering 75 mg/day of ABT-418, and results indicated a higher proportion of subjects improved on ABT-418, with a greater reduction in ADHD symptom checklist scores1. The treatment was relatively well-tolerated, with dizziness and nausea being the most common adverse effects1.
ABT-418 has demonstrated anxiolytic-like effects in animal models. In rats, it significantly increased the time spent in the open arms of the elevated plus maze, an effect that was blocked by the nicotinic acetylcholine receptor channel blocker mecamylamine2. These effects were observed after both oral administration and chronic treatment through minipumps, suggesting potential for long-term anxiolytic applications2.
In studies involving monkeys, ABT-418 enhanced performance in a delayed matching-to-sample task, which measures cognitive function and recent memory4. The compound was more potent than nicotine in this regard and did not exhibit significant tolerance or overt toxicity with repeated administration4. Additionally, ABT-418 improved spatial learning in septal-lesioned rats, which may have implications for treating cognitive deficits in Alzheimer's disease10.
ABT-418 has shown neuroprotective properties in vitro, potentially mediated through interactions with the alpha 7 subtype of nAChRs9. The compound was effective in a glutamate-induced cytotoxicity assay, suggesting that it may slow the progression of neurodegenerative processes9.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: